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Compound of Interest

Compound Name: Fmoc-NH-peg10-CH2cooh

Cat. No.: B15383361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-NH-PEG10-
CH2COOH, a heterobifunctional linker, in the field of nanotechnology. This versatile molecule,

featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 10-unit polyethylene glycol

(PEG) spacer, and a terminal carboxylic acid, offers a powerful tool for the development of

advanced nanomaterials for drug delivery, diagnostics, and biomaterial engineering.

Introduction
Fmoc-NH-PEG10-CH2COOH serves as a crucial building block in nanotechnology due to its

unique combination of functional groups. The Fmoc group provides a temporary protecting

group for the amine, allowing for selective and sequential conjugation. The PEG spacer

enhances water solubility, reduces immunogenicity, and improves the in vivo circulation time of

nanoparticles.[1][2] The terminal carboxylic acid enables covalent attachment to a variety of

substrates, including nanoparticles, surfaces, and other molecules. This linker is particularly

valuable in the construction of peptide-amphiphiles that can self-assemble into nanostructures

like hydrogels and micelles.

Key Applications in Nanotechnology
The unique properties of Fmoc-NH-PEG10-CH2COOH make it suitable for a range of

applications:
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Drug Delivery: As a linker to attach targeting ligands (e.g., peptides like RGD) and

therapeutic agents to nanoparticles, enhancing specificity and efficacy.[3][4][5]

Biomaterials: For the formation of self-assembling peptide-based hydrogels that can be used

for controlled drug release and as scaffolds for tissue engineering.

Diagnostics and Imaging: To conjugate imaging agents (e.g., fluorescent dyes, quantum

dots) to targeting moieties for in vivo imaging and sensing applications.[6][7]

Data Presentation
The following tables summarize representative quantitative data from studies utilizing similar

PEGylated and targeted nanoparticle systems. These values can serve as a benchmark for

researchers developing novel nanomaterials with Fmoc-NH-PEG10-CH2COOH.

Table 1: Drug Loading and Release Kinetics

Nanoparticl
e System

Drug

Drug
Loading
Capacity
(%)

Drug
Loading
Efficiency
(%)

Release
Profile (at
pH 5.5)

Reference

PLGA-PEG

Nanoparticles
Doxorubicin ~2.9 >90

~92% release

in 60 days
[8]

Peptide

Hydrogel
Doxorubicin >97 Not Reported

Sustained

release,

model

dependent

[9]

Magnetic

Polymeric

Liposomes

Doxorubicin Not Reported Not Reported
Low initial

burst release
[5]

Table 2: Cellular Uptake and Cytotoxicity
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Nanoparticl
e System

Cell Line
Uptake
Mechanism

Cellular
Uptake (%)

IC50
(µg/mL)

Reference

RGD-

functionalized

usGNPs

αVβ3 integrin

expressing

cells

Clathrin-

dependent

endocytosis

Significantly

increased vs.

non-targeted

Increased

cytotoxicity
[4]

PEGylated

Gold

Nanoparticles

COS-1
Peptide-

mediated

Dependent

on particle

size

Minimal

cytotoxicity
[1]

RGD-

modified

Liposomes

MCF-7
Receptor-

mediated

Higher than

non-targeted

Lower

cytotoxicity

for empty

carriers

[5]

Experimental Protocols
Here, we provide detailed methodologies for key experiments involving Fmoc-NH-PEG10-
CH2COOH.

Protocol 1: Preparation of a Self-Assembled Fmoc-
Peptide-PEG Hydrogel
This protocol describes the formation of a hydrogel through the self-assembly of a peptide-

amphiphile synthesized using Fmoc-NH-PEG10-CH2COOH.

Materials:

Fmoc-NH-PEG10-CH2COOH

Amino acid (e.g., Phenylalanine)

Solid-phase peptide synthesis (SPPS) resin (e.g., Wang resin)

Coupling agents (e.g., HCTU)

Deprotection solution: 20% piperidine in dimethylformamide (DMF)
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Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Peptide-Amphiphile Synthesis:

Synthesize the desired peptide sequence on the SPPS resin using standard Fmoc

chemistry.

For the final coupling step, couple Fmoc-NH-PEG10-CH2COOH to the N-terminus of the

peptide.

Cleave the peptide-amphiphile from the resin and deprotect the side chains using the

cleavage cocktail.

Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

Purify the peptide-amphiphile by reverse-phase high-performance liquid chromatography

(RP-HPLC).

Hydrogel Formation (Solvent-Switch Method):

Dissolve the lyophilized peptide-amphiphile in a minimal amount of DMSO to create a

stock solution (e.g., 10 mg/mL).

To induce gelation, add PBS (pH 7.4) to the peptide-amphiphile solution to achieve the

desired final concentration (e.g., 1-5 mg/mL).

Gently vortex the solution and allow it to stand at room temperature. Gelation should occur

within minutes to hours.

Confirm gel formation by inverting the vial; a stable gel will not flow.

Characterization:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b15383361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15383361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transmission Electron Microscopy (TEM): To visualize the nanofibrous structure of the

hydrogel.

Rheology: To determine the mechanical properties of the hydrogel, such as the storage

modulus (G').

Protocol 2: Conjugation of Fmoc-NH-PEG10-CH2COOH
to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the linker to nanoparticles using EDC/NHS

chemistry.

Materials:

Amine-functionalized nanoparticles (e.g., silica, iron oxide)

Fmoc-NH-PEG10-CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: PBS, pH 7.4

Quenching Solution: 1 M Tris-HCl, pH 8.5

Washing Buffer: PBS with 0.05% Tween 20

Procedure:

Nanoparticle Preparation:

Disperse the amine-functionalized nanoparticles in the Activation Buffer.

Activation of Carboxylic Acid:
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Dissolve Fmoc-NH-PEG10-CH2COOH, EDC, and Sulfo-NHS in the Activation Buffer. A

typical molar ratio is 1:2:5 (Linker:EDC:Sulfo-NHS).

Incubate the solution at room temperature for 15-30 minutes to activate the carboxylic acid

group.

Coupling Reaction:

Add the activated linker solution to the nanoparticle dispersion.

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

Quenching and Washing:

Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-

esters. Incubate for 15 minutes.

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

Remove the supernatant and wash the nanoparticles three times with the Washing Buffer

to remove unreacted reagents.

Resuspend the final Fmoc-PEG-nanoparticles in a suitable buffer for storage or further

modification.

Characterization:

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential

of the nanoparticles before and after conjugation.

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker

on the nanoparticle surface.

Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes the loading of a therapeutic agent into a hydrogel or nanoparticle

system and the subsequent analysis of its release profile.
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Materials:

Drug-loaded nanoparticles or hydrogel

Drug of interest (e.g., Doxorubicin)

Release Buffer: PBS at pH 7.4 and pH 5.5 (to mimic physiological and endosomal

conditions, respectively)

Dialysis membrane (with a molecular weight cut-off appropriate for the drug)

UV-Vis Spectrophotometer or HPLC

Procedure:

Drug Loading:

For Hydrogels: Incorporate the drug during the hydrogel formation process by dissolving it

in the PBS solution before adding it to the peptide-amphiphile.

For Nanoparticles: Incubate the PEGylated nanoparticles with a solution of the drug for a

specified period (e.g., 24 hours) with gentle stirring.

Quantification of Drug Loading:

Separate the drug-loaded nanocarriers from the unloaded drug (e.g., by centrifugation for

nanoparticles or by allowing the hydrogel to settle).

Measure the concentration of the free drug in the supernatant or remaining solution using

UV-Vis spectrophotometry or HPLC.

Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using the

following formulas:

DLC (%) = (Weight of loaded drug / Weight of nanocarrier) x 100

DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
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In Vitro Drug Release:

Place a known amount of the drug-loaded hydrogel or nanoparticle suspension into a

dialysis bag.

Immerse the dialysis bag in a known volume of Release Buffer (pH 7.4 or 5.5) at 37°C with

constant gentle stirring.

At predetermined time intervals, withdraw a small aliquot of the release medium and

replace it with an equal volume of fresh buffer.

Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or

HPLC.

Plot the cumulative drug release as a function of time. The release kinetics can be fitted to

various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the

release mechanism.[10][11]

Protocol 4: Cellular Uptake and Cytotoxicity Assessment
This protocol outlines the evaluation of the cellular internalization of functionalized

nanoparticles and their effect on cell viability.

Materials:

Functionalized nanoparticles (e.g., RGD-PEG-Nanoparticles)

Control nanoparticles (e.g., PEG-Nanoparticles)

Cancer cell line overexpressing the target receptor (e.g., U87MG for integrin αvβ3)

Normal cell line (as a control)

Cell culture medium and supplements

Fluorescently labeled nanoparticles (optional, for imaging)

MTT or other cytotoxicity assay kit
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Confocal microscope or flow cytometer

Procedure:

Cell Culture:

Culture the selected cell lines under standard conditions.

Cellular Uptake Study:

Seed the cells in appropriate plates or on coverslips and allow them to adhere overnight.

Incubate the cells with different concentrations of the functionalized and control

nanoparticles for various time points (e.g., 1, 4, 24 hours).

Qualitative Analysis (Confocal Microscopy): If using fluorescently labeled nanoparticles,

wash the cells with PBS, fix them, and stain the nuclei with DAPI. Visualize the

intracellular localization of the nanoparticles using a confocal microscope.

Quantitative Analysis (Flow Cytometry or ICP-MS): Wash the cells thoroughly to remove

non-internalized nanoparticles. Detach the cells and analyze the fluorescence intensity by

flow cytometry. Alternatively, lyse the cells and quantify the nanoparticle content using

Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Cytotoxicity Assay (MTT Assay):

Seed the cells in a 96-well plate and allow them to adhere.

Treat the cells with a range of concentrations of the nanoparticles (and free drug as a

control) for 24, 48, or 72 hours.

Add the MTT reagent to each well and incubate according to the manufacturer's

instructions.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the cell viability as a percentage of the untreated control cells and determine the

IC50 value (the concentration of the agent that inhibits cell growth by 50%).[12][13]

Mandatory Visualizations
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Caption: Experimental workflow for the synthesis and application of targeted nanoparticles

using Fmoc-NH-PEG10-CH2COOH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.azonano.com/article.aspx?ArticleID=6855
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875473/
https://www.benchchem.com/product/b15383361?utm_src=pdf-body-img
https://www.benchchem.com/product/b15383361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15383361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Matrix

Tumor Cell

RGD-PEG-Nanoparticle

Integrin Receptor
(e.g., αvβ3)

Binding

Receptor-Mediated
Endocytosis

Endosome
(Low pH)

Drug Release

Drug Release Triggered
by Low pH

Nucleus

Drug Action

Apoptosis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15383361?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15383361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified signaling pathway for targeted drug delivery using RGD-functionalized

nanoparticles.

These application notes and protocols are intended to serve as a guide for researchers.

Specific experimental conditions may require optimization based on the particular nanoparticle

system, peptide sequence, and intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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